DI(Tert-butyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
DI(Tert-butyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butyl alcohol, dimethylformamide (DMF), and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
DI(Tert-butyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
DI(Tert-butyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of DI(Tert-butyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Often used as a building block in organic synthesis.
4,4’-Di-tert-butyl-2,2’-bipyridine: Used as a ligand in various catalytic reactions.
3,6-Di-tert-butylcarbazole: Utilized in the development of electroluminescent materials.
Uniqueness
DI(Tert-butyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H35N3O4S |
---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
ditert-butyl 2,6-dimethyl-4-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H35N3O4S/c1-18-23(27(34)36-29(3,4)5)25(24(19(2)31-18)28(35)37-30(6,7)8)21-17-33(20-13-10-9-11-14-20)32-26(21)22-15-12-16-38-22/h9-17,25,31H,1-8H3 |
InChI Key |
VQZLYFOJWFKREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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